molecular formula C17H21NO2 B11847209 tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate CAS No. 167299-92-5

tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate

Cat. No.: B11847209
CAS No.: 167299-92-5
M. Wt: 271.35 g/mol
InChI Key: QBDCZPWWINORJA-UHFFFAOYSA-N
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Description

tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a naphthalen-2-ylmethyl moiety. The molecular formula of this analog is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol, suggesting that the naphthalene ring contributes significantly to its lipophilicity and steric bulk. Carbamates like this are commonly used in organic synthesis as intermediates, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions.

Properties

CAS No.

167299-92-5

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(naphthalen-2-ylmethyl)carbamate

InChI

InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18(4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3

InChI Key

QBDCZPWWINORJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

p-Nitrophenyl Chloroformate-Mediated Reactions

Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), are widely used for carbamate synthesis. The reaction involves generating an activated carbonate intermediate by treating PNPCOCl with an alcohol (e.g., tert-butanol) in the presence of a base like N-methylmorpholine (NMM). This intermediate reacts with amines to form carbamates. For tert-butyl methyl[(naphthalen-2-yl)methyl]carbamate, the naphthalen-2-ylmethylamine is first prepared, then coupled with the activated tert-butyl carbonate.

Mechanism :

  • PNPCOCl reacts with tert-butanol to form p-nitrophenyl tert-butyl carbonate.

  • The carbonate undergoes nucleophilic substitution with naphthalen-2-ylmethylamine, displacing the p-nitrophenoxide leaving group.

Optimization :

  • Excess PNPCOCl (1.2 equiv) ensures complete conversion.

  • Yields improve with anhydrous solvents (e.g., ethyl acetate) and temperatures of 0–25°C.

Benzotriazole-Based Carbonates

Benzotriazole-1-yl-oxycarbonyl derivatives (e.g., BTBC) offer higher reactivity than PNPCOCl. BTBC is synthesized from 6-trifluoromethyl-1-hydroxybenzotriazole and trichloromethyl chloroformate. Its stability allows storage for months, making it practical for large-scale synthesis.

Procedure :

  • BTBC reacts with tert-butanol to form the activated carbonate.

  • The carbonate is treated with naphthalen-2-ylmethylamine and 4-dimethylaminopyridine (DMAP), yielding the carbamate.

Advantages :

  • BTBC avoids hazardous byproducts like p-nitrophenol.

  • Reactions proceed at room temperature with 90–95% yields.

Alkylation of Amines Using Phase-Transfer Catalysis

Methylation of tert-Butyl [(Naphthalen-2-yl)methyl]carbamate

A patent details the methylation of tert-butyl [(naphthalen-2-yl)methyl]carbamate using methyl sulfate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Steps :

  • Substrate Preparation : tert-Butyl [(naphthalen-2-yl)methyl]carbamate is synthesized via mixed carbonate methods.

  • Methylation :

    • Substrate, methyl sulfate, and TBAB are stirred in ethyl acetate.

    • Aqueous KOH (50%) is added dropwise at −10–20°C.

    • The mixture is quenched, and the product is extracted and crystallized.

Conditions :

ParameterValue
Catalyst (TBAB)1.5–6.0 g per 57 g substrate
Temperature−10–20°C
Yield92–97%

Key Insight : TBAB enhances alkylation efficiency by stabilizing the carbamate anion, preventing overalkylation.

Three-Component Coupling with CO₂

Cs₂CO₃/TBAI-Mediated Carbamate Formation

A novel method employs cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) to couple naphthalen-2-ylmethylamine, CO₂, and methyl iodide.

Reaction Setup :

  • CO₂ is bubbled into a suspension of the amine, Cs₂CO₃, and TBAI in DMF.

  • Methyl iodide is added to alkylate the intermediate carbamate.

Advantages :

  • Avoids pre-activated carbonates.

  • Yields 85–90% with minimal byproducts.

Mechanistic Role of TBAI :

  • Accelerates CO₂ incorporation.

  • Stabilizes the carbamate anion via ion pairing.

Curtius Rearrangement for Carbamate Synthesis

From Acyl Azides

tert-Butyl carbamates can be synthesized via Curtius rearrangement of acyl azides. For naphthalene-containing substrates:

  • Acyl Azide Formation : Naphthalen-2-ylacetic acid reacts with di-tert-butyl dicarbonate and sodium azide.

  • Rearrangement : The acyl azide undergoes Curtius rearrangement at 75°C, forming an isocyanate intermediate.

  • Trapping : tert-Butanol traps the isocyanate, yielding the carbamate.

Challenges :

  • Aromatic acyl azides require higher temperatures (75°C vs. 40°C for aliphatic).

  • Competing ester formation occurs if tert-butoxide displaces azide.

Comparison of Methodologies

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Temperature (°C)Key Reagents
PNPCOCl Activation90–950–25PNPCOCl, NMM
BTBC Carbonates92–9525BTBC, DMAP
Phase-Transfer Alkylation92–97−10–20Methyl sulfate, TBAB
CO₂ Coupling85–9050Cs₂CO₃, TBAI
Curtius Rearrangement70–7575Di-tert-butyl dicarbonate

Chemical Reactions Analysis

tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon completion of the desired reactions, the carbamate group can be removed under mild acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • tert-Butyl (2-amino-2-(naphthalen-2-yl)ethyl)carbamate (CAS 1270367-30-0): Contains a naphthalen-2-yl group, enhancing aromatic π-π interactions and lipophilicity. Molecular weight: 286.37 g/mol .
  • tert-Butyl (2-chloroethyl)(methyl)carbamate (CAS 220074-38-4):
    • Features a chloroethyl group, introducing electrophilic reactivity for nucleophilic substitution.
    • Molecular weight: 193.67 g/mol ; boiling point: 229.8°C .

Sulfur-Containing Derivatives

  • tert-Butyl (2-mercaptoethyl)carbamate (CAS 174360-08-8):
    • Includes a thiol (-SH) group, enabling disulfide bond formation or metal coordination.
    • Similarity score: 0.93 to the parent carbamate .
  • tert-Butyl (3-mercaptopropyl)carbamate (CAS 93472-93-6):
    • Longer alkyl chain with a thiol group, increasing flexibility and redox activity .

Aminooxy and Hydroxylamine Derivatives

  • tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS 75051-55-7): Contains an aminooxy (-ONH₂) group, useful in oxime ligation or nitroxide chemistry. Synthesized via methylamine-mediated deprotection in methanol/dichloromethane .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound (Analog) 1270367-30-0 C₁₇H₂₂N₂O₂ 286.37 Not reported Naphthalen-2-yl, Boc, methyl
tert-Butyl (2-chloroethyl)(methyl)carbamate 220074-38-4 C₈H₁₆ClNO₂ 193.67 229.8 Chloroethyl, methyl
tert-Butyl (2-mercaptoethyl)carbamate 174360-08-8 C₈H₁₅NO₂S 189.27 Not reported Thiol (-SH)
tert-Butyl (2-(aminooxy)ethyl)carbamate 75051-55-7 C₈H₁₆N₂O₃ 188.23 Not reported Aminooxy (-ONH₂)

Research Findings and Trends

  • Steric Effects : The tert-butyl group in all analogs provides steric protection, enhancing stability against enzymatic or acidic degradation.
  • Solubility Trade-offs: Naphthalene derivatives exhibit lower aqueous solubility compared to aliphatic analogs (e.g., chloroethyl or aminooxy carbamates), limiting their use in hydrophilic systems .
  • Synthetic Flexibility: Thiol- and aminooxy-functionalized carbamates are increasingly employed in modular synthesis for drug delivery systems .

Biological Activity

tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and research findings.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a methyl group, and a naphthalene moiety linked via a carbamate functional group. This unique structural arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Non-Covalent Interactions : The hydrophobic naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : In vitro studies suggest that the compound may induce apoptosis in cancer cell lines, leading to cell cycle arrest. This effect is potentially mediated through the activation of pro-apoptotic pathways.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems by acting on serotonin receptors. Similar compounds have shown inhibitory effects on these receptors, which are crucial for mood regulation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's.

Case Studies

  • Cell Cycle Arrest and Apoptosis Induction : A study demonstrated that related carbamate derivatives could significantly induce apoptosis in human cancer cell lines, suggesting a potential therapeutic application in oncology.
  • Receptor Interaction Studies : Research focused on azetidine-containing compounds revealed that they could modulate serotonin receptor activity, impacting pathways related to mood disorders.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameStructural FeaturesNotable Activity
tert-butyl N-[(azetidin-3-yl)methyl]carbamateAzetidine at 3-positionDifferent receptor binding affinity
tert-butyl N-[(azetidin-2-yl)ethyl]carbamateEthyl substitution on azetidineVariability in metabolic stability
tert-butyl N-[(azetidin-3-yl)propan-2-yl]carbamatePropan-2-yl substitutionAltered pharmacokinetics

Q & A

Q. What are the optimal synthetic routes for tert-butyl methyl[(naphthalen-2-yl)methyl]carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React tert-butyl carbamate with a naphthalenylmethyl halide (e.g., 2-(bromomethyl)naphthalene) in anhydrous THF or DMF under basic conditions (e.g., NaHCO₃ or K₂CO₃) .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (THF, DMF) enhance reactivity but may require strict moisture control .
  • Base Selection : NaHCO₃ minimizes side reactions compared to stronger bases like NaOH, which could hydrolyze the carbamate .
  • Temperature : Room temperature (20–25°C) balances reaction speed and byproduct formation .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of the compound?

Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
    • tert-butyl group: δ ~1.4 ppm (singlet, 9H) in ¹H NMR; δ ~28 ppm (C) in ¹³C NMR.
    • Naphthalene protons: δ 7.2–8.0 ppm (aromatic multiplet) .
  • Mass Spectrometry (MS) : ESI+ typically shows [M+H]⁺ peaks. For example, molecular ion at m/z 312 (calculated for C₁₈H₂₁NO₂) .
  • HPLC Purity : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

Data Interpretation :
Contamination with unreacted starting material (e.g., naphthalenylmethyl halide) appears as extra aromatic signals in NMR or lower MS purity. Adjust purification gradients accordingly .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • Steric Effects : The tert-butyl group creates a bulky environment, favoring SN2 mechanisms only with primary alkyl halides .
  • Electronic Effects : The electron-withdrawing carbamate group activates the adjacent methylene (-CH₂-) for nucleophilic attack, as seen in similar carbamate derivatives .

Case Study :
In reactions with pyrimidine derivatives (e.g., 4-chloropyrimidine), the carbamate’s methylene carbon acts as a nucleophile, displacing chloride under mild conditions (THF, NaHCO₃, 25°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Dose-Response Analysis : Test across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity. For example, in enzyme inhibition studies, ensure the compound does not aggregate or denature proteins .

Example :
A study reported anti-inflammatory activity (IC₅₀ = 10 µM) via COX-2 inhibition, while another found no effect at 50 µM. Re-evaluation under standardized conditions (pH 7.4, 37°C) resolved discrepancies due to assay pH variations .

Q. How can computational modeling predict the compound’s binding modes with biological targets?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable interactions) .

Case Study :
Docking with HDAC8 revealed hydrogen bonding between the carbamate carbonyl and Arg37, explaining its inhibitory activity (Ki = 2.3 µM) .

Q. What are the implications of modifying the naphthalene moiety on the compound’s pharmacokinetics?

Methodological Answer :

  • LogP Optimization : Introducing electron-withdrawing groups (e.g., -NO₂) increases hydrophilicity (LogP from 3.5 → 2.8), improving aqueous solubility but reducing membrane permeability .
  • Metabolic Stability : Fluorination at the naphthalene 4-position reduces CYP450-mediated oxidation (t₁/₂ increased from 2h → 6h in liver microsomes) .

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